molecular formula C11H25O3PS3 B14169913 S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate CAS No. 4186-17-8

S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate

Cat. No.: B14169913
CAS No.: 4186-17-8
M. Wt: 332.5 g/mol
InChI Key: RGZRQKNOUFRJLF-UHFFFAOYSA-N
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Description

S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate: is a chemical compound known for its applications in various fields, including agriculture and industry. It is a phosphorothioate ester, characterized by the presence of sulfur and phosphorus atoms in its structure. This compound is often used as an intermediate in the synthesis of organophosphorus pesticides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2,2-bis(ethylthio)propane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a building block for more complex molecules.

Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pesticides and pharmaceuticals. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

Industry: In the industrial sector, this compound is used in the production of pesticides. It acts as an intermediate in the synthesis of various organophosphorus pesticides, which are crucial for pest control in agriculture.

Mechanism of Action

The mechanism of action of S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt metabolic pathways, leading to the desired pesticidal effects.

Comparison with Similar Compounds

  • O,O-Diethyl S-(2-(ethylthio)propyl) phosphorothioate
  • Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester

Comparison: While these compounds share similar structural features, S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate is unique due to the presence of two ethylthio groups on the propyl chain. This structural difference can influence its reactivity and biological activity, making it distinct from its analogs.

Properties

CAS No.

4186-17-8

Molecular Formula

C11H25O3PS3

Molecular Weight

332.5 g/mol

IUPAC Name

1-diethoxyphosphorylsulfanyl-2,2-bis(ethylsulfanyl)propane

InChI

InChI=1S/C11H25O3PS3/c1-6-13-15(12,14-7-2)18-10-11(5,16-8-3)17-9-4/h6-10H2,1-5H3

InChI Key

RGZRQKNOUFRJLF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCC(C)(SCC)SCC

Origin of Product

United States

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